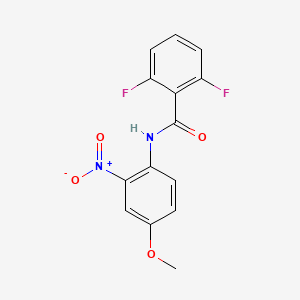![molecular formula C8H6BrN3O2 B2882025 Methyl 7-bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate CAS No. 1159812-85-7](/img/structure/B2882025.png)
Methyl 7-bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 7-bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate is a heterocyclic compound that contains a triazole ring fused to a pyridine ring This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities
准备方法
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 1,2,4-triazolo[1,5-A]pyridines, including Methyl 7-bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate, involves a catalyst-free, additive-free, and eco-friendly approach under microwave conditions. This method uses enaminonitriles and benzohydrazides, undergoing a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . The reaction is typically carried out in dry toluene at 140°C, resulting in good-to-excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not detailed, the general approach involves scaling up the laboratory synthesis methods. The use of microwave irradiation and eco-friendly conditions makes this method suitable for industrial applications, ensuring high yields and functional group tolerance .
化学反应分析
Types of Reactions
Methyl 7-bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Condensation reactions: The carboxylate group can participate in esterification and amidation reactions.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.
Condensation reactions: Reagents such as alcohols, amines, and acid chlorides are used.
Oxidation and reduction: Reagents like potassium permanganate, sodium borohydride, and hydrogen gas can be employed.
Major Products Formed
Nucleophilic substitution: Formation of substituted triazolo[1,5-A]pyridines.
Condensation reactions: Formation of esters and amides.
Oxidation and reduction: Formation of oxidized or reduced derivatives of the compound.
科学研究应用
Methyl 7-bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate has various applications in scientific research:
Medicinal chemistry: It is used in the development of drugs targeting specific enzymes and receptors, such as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors.
Biological studies: The compound is studied for its potential in treating cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Industrial applications: It is utilized in the synthesis of light-emitting materials for phosphorescent OLED devices.
作用机制
The mechanism of action of Methyl 7-bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, as a RORγt inverse agonist, it binds to the RORγt receptor, inhibiting its activity and modulating immune responses . As a JAK1 and JAK2 inhibitor, it interferes with the Janus kinase signaling pathway, which is crucial in various cellular processes, including cell growth and immune function .
相似化合物的比较
Similar Compounds
- Methyl 2-bromo-[1,2,4]triazolo[1,5-A]pyridine-7-carboxylate
- 1,2,4-Triazolo[1,5-A]pyridine derivatives
Uniqueness
Methyl 7-bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities and reactivity. The presence of the bromine atom and the carboxylate group allows for diverse chemical modifications, making it a versatile compound in medicinal chemistry and industrial applications.
属性
IUPAC Name |
methyl 7-bromo-[1,2,4]triazolo[1,5-a]pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)7-10-6-4-5(9)2-3-12(6)11-7/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEOXBWSRQXVAMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2C=CC(=CC2=N1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(butan-2-yl)-8-(4-methylphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2881942.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2881947.png)
![1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2881949.png)
![3-cyclopropyl-6-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2881950.png)
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-fluorobenzyl)propane-1-sulfonamide](/img/structure/B2881952.png)
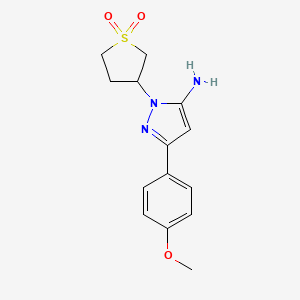
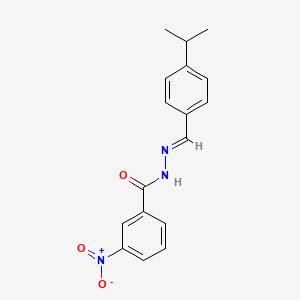
![4-[4-(1,3-benzothiazol-2-yl)piperazine-1-carbonyl]-2-phenylquinoline](/img/structure/B2881955.png)
![4-butoxy-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}benzamide](/img/structure/B2881957.png)
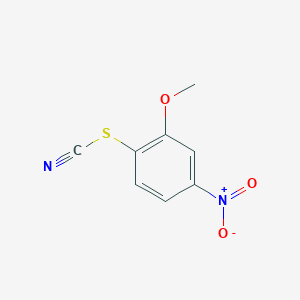
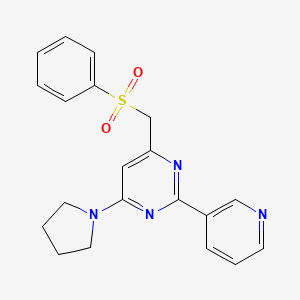
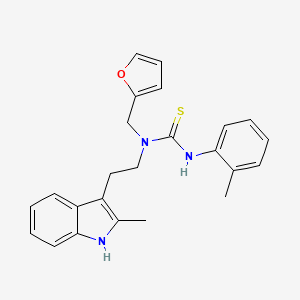
![2-[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2881963.png)
